molecular formula C19H23FN2O3S B5430240 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B5430240
M. Wt: 378.5 g/mol
InChI Key: HCFSMOFXEFXZQB-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is an organic compound with the molecular formula C19H23FN2O3S It is a piperazine derivative that features both an ethoxyphenylsulfonyl group and a fluorobenzyl group

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-2-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)15-16-3-5-17(20)6-4-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSMOFXEFXZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves a multi-step process:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethyl sulfate to form N,N’-diethylpiperazine.

    Introduction of the ethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine core using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluorobenzyl group: The final step is the alkylation of the sulfonylated piperazine with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Products include 4-ethoxybenzenesulfonic acid derivatives.

    Reduction: Products include 4-ethoxyphenylsulfide derivatives.

    Substitution: Products include various substituted benzyl derivatives.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenylsulfonyl group may enhance binding affinity to certain targets, while the fluorobenzyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
  • 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
  • 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine

Uniqueness

1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the specific combination of the ethoxyphenylsulfonyl and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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